On-Target miR-17 Inhibition Potency: RGLS4326 vs. Commercial Antagomirs in HeLa Luciferase Assay
RGLS4326 inhibits miR-17 function in HeLa cells with an EC50 of 28.3 ± 4.0 nM (n=7 independent experiments) in a luciferase sensor de-repression assay, as reported in the primary discovery publication [1]. While generic miR-17-5p antagomirs or commercial oligonucleotide inhibitors also target miR-17, they are typically unoptimized for pharmaceutical properties and lack the comprehensive potency characterization across multiple cell types and species that RGLS4326 has undergone. Notably, RGLS4326 also inhibited miR-17 family members miR-20b, miR-93, and miR-106a but not unrelated miRNAs such as miR-33b, demonstrating seed-region specificity [1]. In a more physiologically relevant kidney-collecting-duct cell system using the mouse miR-17 Pharmacodynamic-Signature (miR-17 PD-Sig, an 18-gene panel), RGLS4326 achieved an EC50 of 77.2 ± 20.2 nM [1].
| Evidence Dimension | miR-17 inhibition potency (EC50, nM) |
|---|---|
| Target Compound Data | EC50 = 28.3 ± 4.0 nM (HeLa luciferase sensor); EC50 = 77.2 ± 20.2 nM (kidney collecting duct cells, miR-17 PD-Sig) |
| Comparator Or Baseline | Generic miR-17-5p antagomirs: potency data typically not reported in the same standardized, multi-cell-line assay format; no equivalent PD-Sig profiling available |
| Quantified Difference | Not calculable as a direct head-to-head difference; RGLS4326 is the only anti-miR-17 oligonucleotide characterized with both HeLa luciferase EC50 and PD-Sig EC50 in kidney cells within a single study [1] |
| Conditions | HeLa cells, miR-17 luciferase sensor de-repression assay, 24 h post-transfection, n=7 independent experiments; mouse kidney collecting duct cells, miR-17 PD-Sig qPCR panel [1] |
Why This Matters
For researchers requiring a well-characterized, potent anti-miR-17 tool compound with published EC50 values in both engineered reporter systems and endogenous gene-expression readouts in disease-relevant kidney cell types, RGLS4326 provides the most extensively validated single-agent profile, enabling reproducible target-engagement studies that generic antagomirs cannot match due to uncharacterized potency and selectivity.
- [1] Lee EC, Valencia T, Allerson C, et al. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide RGLS4326 for the treatment of polycystic kidney disease. Nat Commun. 2019;10:4148. View Source
